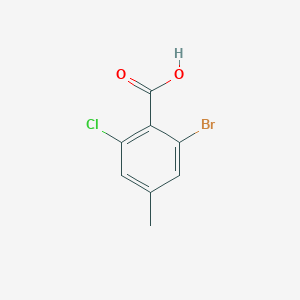
Methyl 2-amino-3-chloro-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of Methyl 2-amino-3-chloro-4-fluorobenzoate can be achieved through the amination of Methyl 2-chloro-4-fluorobenzoate. This reaction typically involves the use of ammonia or an amine under suitable conditions.
Esterification: Another method involves the esterification of 2-amino-3-chloro-4-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 2-amino-3-chloro-4-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: The primary oxidation product is Methyl 2-nitro-3-chloro-4-fluorobenzoate.
Reduction Products: The primary reduction product is this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 2-amino-3-chloro-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: This compound can be used in biochemical studies to understand the interactions of substituted benzoates with biological systems.
Medicine:
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-chloro-4-fluorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-fluorobenzoate: Similar structure but lacks the chloro group.
Methyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Methyl 2-chloro-4-fluorobenzoate: Lacks the amino group.
Uniqueness: Methyl 2-amino-3-chloro-4-fluorobenzoate is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H7ClFNO2 |
|---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
methyl 2-amino-3-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 |
InChI-Schlüssel |
CLSBXKLWDMVTCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)


![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)



![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)
